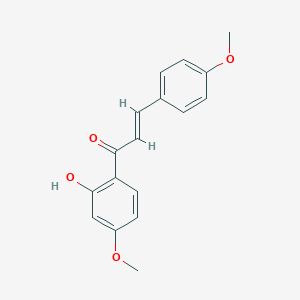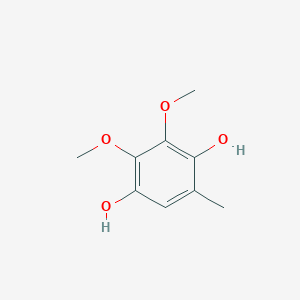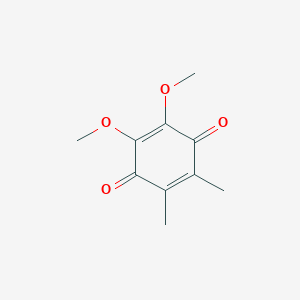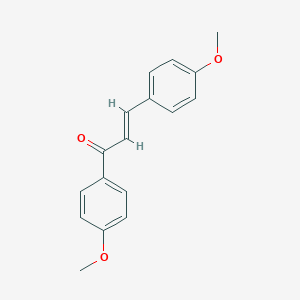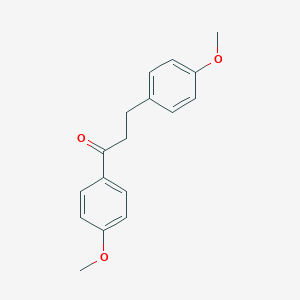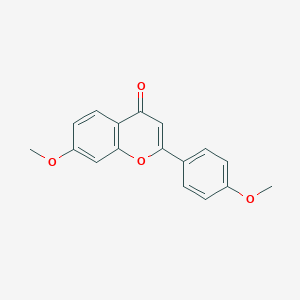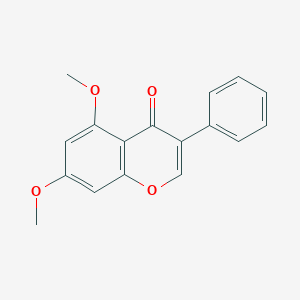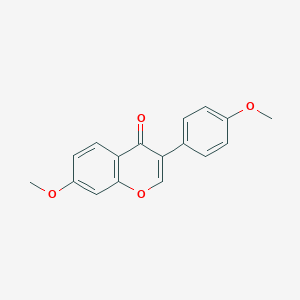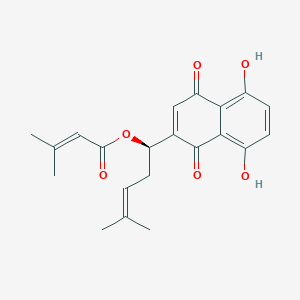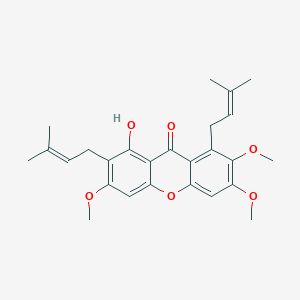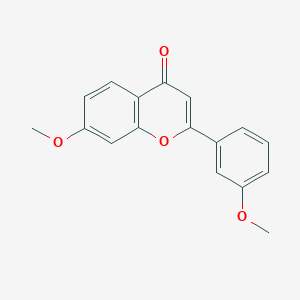
Epimedin C
Overview
Description
Mechanism of Action
Epimedin C, also known as Epmedin C, is a natural product derived from the plant Epimedium brevicornu Maxim . It has been traditionally used in herbal medicine and has shown potential for the treatment of various conditions. This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.
Target of Action
This compound primarily targets estrogen receptors, exhibiting estrogen-like effects . It interacts with these receptors, particularly in ovariectomized mice, suggesting a role in the regulation of estrogen levels .
Mode of Action
This compound interacts with its targets by mimicking the effects of estrogen . In ovariectomized mice, it has been observed to increase uterus weight and uterine factor and estradiol levels significantly .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By mimicking estrogen, this compound can influence various downstream effects related to this hormone. For instance, it has been associated with the regulation of body weight and uterine factor in ovariectomized mice .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid distribution and slow elimination after administration . The oral bioavailability of this compound is relatively low, around 058% when administered as a pure compound and around 013% when administered as part of the Herba Epimedii extract . This suggests that other ingredients in the Herba Epimedii may suppress the oral bioavailability of this compound .
Result of Action
The administration of this compound results in several molecular and cellular effects. In ovariectomized mice, it has been observed to significantly increase body weight, uterus weight, uterine factor, and estradiol levels . These effects suggest that this compound could potentially be used in the treatment of conditions related to estrogen deficiency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the Herba Epimedii extract can affect the oral bioavailability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epmedin C involves several steps, typically starting from simpler flavonoid precursors. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid core. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of Epmedin C .
Industrial Production Methods
Industrial production of Epmedin C generally involves extraction from natural sources, such as the dried leaves of Epimedium species. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Epmedin C .
Chemical Reactions Analysis
Types of Reactions
Epmedin C undergoes various chemical reactions, including:
Oxidation: Epmedin C can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
Epmedin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects, such as estrogen-like activity, immune modulation, and anti-cancer properties
Comparison with Similar Compounds
Epmedin C is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:
Icariin: Another flavonoid from Epimedium species, known for its aphrodisiac and bone-strengthening effects.
Epimedin A and B: Other glycosylated flavonoids from the same plant genus, with varying degrees of biological activity.
Quercetin: A widely studied flavonoid with antioxidant and anti-inflammatory properties, but lacking the specific glycosylation seen in Epmedin C
Epmedin C stands out due to its potent estrogen-like effects and unique glycosylation, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-JIYCBSMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149351 | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110642-44-9 | |
| Record name | Epimedin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


